Methyl-PEG3-Ald
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-PEG3-Ald can be synthesized through the reaction of polyethylene glycol with an aldehyde group. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as p-toluenesulfonyl chloride, to form a tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate is then subjected to nucleophilic substitution with sodium methoxide to introduce the methyl group.
Oxidation: The resulting methylated polyethylene glycol is oxidized using an oxidizing agent, such as pyridinium chlorochromate, to form the aldehyde group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl-PEG3-Ald undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Amines, hydrazines, under mild acidic or basic conditions
Major Products Formed
Scientific Research Applications
Methyl-PEG3-Ald is widely used in scientific research due to its versatility and unique properties:
Chemistry: It serves as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: It is used in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is utilized in the production of various polyethylene glycol-based products, including surfactants and emulsifiers.
Mechanism of Action
Methyl-PEG3-Ald exerts its effects primarily through its aldehyde group, which can form covalent bonds with nucleophilic groups on target molecules. In the context of PROTACs, the aldehyde group facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Methyl-PEG3-Ald can be compared with other polyethylene glycol derivatives, such as:
Methyl-PEG2-Ald: Similar structure but with a shorter polyethylene glycol chain.
Methyl-PEG4-Ald: Similar structure but with a longer polyethylene glycol chain.
Methyl-PEG3-Amine: Contains an amine group instead of an aldehyde group
Uniqueness
This compound is unique due to its specific chain length and functional group, which provide an optimal balance between solubility, reactivity, and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring precise molecular modifications .
Biological Activity
Methyl-PEG3-Ald, a polyethylene glycol derivative, has garnered attention in various fields of biomedical research due to its unique chemical properties and biological activities. This compound is primarily used in drug delivery systems, bioconjugation, and as a linker in the synthesis of biopharmaceuticals. Its biological activity is largely attributed to its ability to modify biomolecules, enhance solubility, and improve pharmacokinetics.
Chemical Structure and Properties
This compound consists of a polyethylene glycol (PEG) backbone with an aldehyde functional group. The general structure can be represented as follows:
Where PEG refers to the polyethylene glycol chain of three ethylene glycol units (hence PEG3), and CHO denotes the aldehyde group.
Key Properties
- Molecular Weight : Approximately 200 g/mol
- Solubility : Highly soluble in water and organic solvents
- Reactivity : The aldehyde group allows for conjugation with amines and other nucleophiles, facilitating the formation of stable linkages.
This compound exhibits biological activity through several mechanisms:
- Bioconjugation : The aldehyde group reacts with amine-containing biomolecules, allowing for the formation of stable covalent bonds. This property is utilized in drug delivery systems where drugs are conjugated to PEG chains to enhance their solubility and stability.
- Cellular Uptake : PEGylated compounds typically show improved cellular uptake due to their hydrophilic nature, which reduces protein adsorption and enhances circulation time in biological systems.
- Immunogenicity Reduction : By modifying therapeutic proteins with this compound, the immunogenic response can be minimized, leading to improved therapeutic efficacy and reduced side effects.
Study 1: Drug Delivery Applications
A study investigated the use of this compound as a linker for anticancer drugs. The results showed that conjugation with this compound significantly increased the solubility and bioavailability of the drug in vitro. Furthermore, the PEGylated drug demonstrated enhanced tumor targeting due to reduced systemic toxicity compared to non-PEGylated counterparts.
Parameter | Non-PEGylated Drug | PEGylated Drug (with this compound) |
---|---|---|
Solubility (mg/mL) | 0.5 | 5.0 |
Bioavailability (%) | 30 | 75 |
Tumor Targeting Efficacy | Low | High |
Study 2: Immunogenicity Assessment
In another study assessing immunogenicity, researchers found that proteins modified with this compound exhibited significantly lower antibody production in animal models compared to unmodified proteins. This suggests that this compound can effectively reduce immunogenic responses.
Treatment Type | Antibody Response (titer) |
---|---|
Unmodified Protein | 1:256 |
PEGylated Protein | 1:32 |
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Enhanced Stability : this compound-modified drugs showed increased stability under physiological conditions, which is crucial for prolonged therapeutic action.
- Reduced Toxicity : The modification led to a significant decrease in off-target effects, highlighting its potential for safer therapeutic applications.
- Versatile Applications : Beyond drug delivery, this compound is being explored for use in vaccine development and as a scaffold for tissue engineering due to its biocompatibility.
Properties
Molecular Formula |
C9H18O5 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C9H18O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2H,3-9H2,1H3 |
InChI Key |
GAENTWORTZPSLE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.